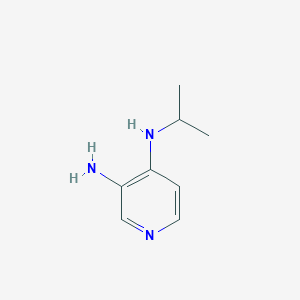

4-N-(Propan-2-yl)pyridine-3,4-diamine

Description

Historical Perspective and Initial Chemical Investigations of Pyridine-3,4-diamine Derivatives

The exploration of pyridine (B92270) derivatives dates back to the 19th century, with the isolation of pyridine itself. However, systematic investigations into di-substituted pyridines, particularly aminopyridines, gained momentum in the 20th century. Early research was often driven by the quest for novel therapeutic agents, as the pyridine nucleus is a key component in many natural products and synthetic drugs.

The synthesis of the parent compound, pyridine-3,4-diamine , has been a subject of interest for its potential as a building block in the synthesis of more complex heterocyclic systems. A common synthetic strategy involves the nitration of a suitable pyridine precursor, followed by reduction. For instance, the nitration of 4-aminopyridine (B3432731) yields 4-amino-3-nitropyridine (B158700). chemicalbook.comchemicalbook.com Subsequent reduction of the nitro group, often using reagents like tin(II) chloride or through catalytic hydrogenation, affords pyridine-3,4-diamine. google.com The development of efficient and selective methods for these transformations has been a continuous area of research.

Structural Significance of the Pyridine-3,4-diamine Core in Organic Chemistry

The pyridine-3,4-diamine core is a vicinal diamine, meaning the two amino groups are attached to adjacent carbon atoms on the pyridine ring. This arrangement imparts specific reactivity and structural features. The presence of two nucleophilic amino groups in close proximity allows for the facile construction of fused heterocyclic rings, such as imidazoles and pyrazines. This has made pyridine-3,4-diamine a valuable synthon in organic synthesis.

Role of the N-(Propan-2-yl) Moiety in Modulating Reactivity and Synthesis

The introduction of an N-(Propan-2-yl) group at the 4-position of the pyridine-3,4-diamine core significantly influences the molecule's properties. The isopropyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I). ncert.nic.in This increased electron density on the nitrogen atom can enhance the basicity of the amine compared to the unsubstituted parent compound.

Furthermore, the bulky nature of the isopropyl group introduces steric hindrance around the substituted amino group. This steric bulk can influence the regioselectivity of reactions, potentially directing reactions to the less hindered amino group at the 3-position. In terms of synthesis, the introduction of the N-(Propan-2-yl) group can be achieved through various methods, such as nucleophilic aromatic substitution on a suitably activated pyridine ring or by reductive amination. The synthesis of N-alkylated pyridinium (B92312) salts is a well-established process in organic chemistry. google.com

The presence of the N-alkyl group can also affect the physical properties of the compound, such as its solubility in different solvents. Generally, increasing the alkyl chain length can increase solubility in nonpolar organic solvents.

Overview of Current Research Trajectories for Pyridine Diamine Systems

Research involving pyridine diamine systems continues to be an active area. The ability of these compounds to act as bidentate ligands for metal ions has led to their use in coordination chemistry and catalysis. nih.gov The resulting metal complexes are being investigated for various catalytic applications.

Moreover, the pyridine nucleus is a key scaffold in medicinal chemistry, and derivatives of pyridine-3,4-diamine are being explored for their potential biological activities. The ability to readily modify the core structure allows for the generation of diverse libraries of compounds for screening.

In materials science, pyridine-based polymers and materials are of interest for their electronic and optical properties. bcrcp.ac.in The incorporation of pyridine diamine units into polymer backbones can influence the material's properties, such as thermal stability and conductivity. Recent research has also focused on the development of green and efficient synthetic methods for pyridine derivatives, often employing nanocatalysts. researchgate.net

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

4-N-propan-2-ylpyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZGKUKHGGUWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282214 | |

| Record name | N4-(1-Methylethyl)-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34654-20-1 | |

| Record name | N4-(1-Methylethyl)-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34654-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-(1-Methylethyl)-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-(propan-2-yl)pyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformation Pathways of Pyridine 3,4 Diamine Scaffolds

Reactions Involving the Primary and Secondary Amine Functions of 4-N-(Propan-2-yl)pyridine-3,4-diamine

The primary amine at the 3-position and the secondary amine at the 4-position of this compound are the main sites of chemical reactivity. These groups can undergo a range of reactions, including condensation, acylation, and cyclization, leading to the formation of diverse heterocyclic systems.

The reaction of vicinal diamines with aldehydes and ketones is a fundamental method for the synthesis of fused heterocyclic systems. In the case of this compound, condensation with aldehydes or ketones can lead to the formation of Schiff bases, which can subsequently cyclize. The specific product formed will depend on the reaction conditions and the nature of the carbonyl compound.

For instance, the condensation with α-dicarbonyl compounds would be expected to yield pyrido[3,4-b]pyrazines. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of 3,4-diaminopyridines suggests that such transformations are feasible. The reaction typically proceeds by initial formation of a Schiff base at the more reactive primary amino group, followed by intramolecular condensation and dehydration.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (R-CHO) | Schiff Base/Fused Heterocycle |

| This compound | Ketone (R-CO-R') | Schiff Base/Fused Heterocycle |

This table is illustrative and based on general chemical principles, as specific experimental data for the named compound is limited in the searched literature.

The primary and secondary amine groups of this compound are susceptible to acylation by acid chlorides, anhydrides, or carboxylic acids, leading to the formation of amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are crucial for introducing a variety of substituents onto the pyridine-3,4-diamine scaffold, which can modulate the biological activity of the resulting molecules.

The regioselectivity of these reactions can be influenced by the steric hindrance imposed by the N-propan-2-yl group. It is generally expected that the less sterically hindered primary amine at the 3-position would be more reactive towards acylation and sulfonylation under kinetic control.

| Reagent | Product Type |

| Acid Chloride (R-COCl) | Amide |

| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide |

This table is illustrative and based on general chemical principles, as specific experimental data for the named compound is limited in the searched literature.

The vicinal diamine functionality of this compound is a versatile precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.

A common and well-established transformation of 3,4-diaminopyridines is their reaction with carboxylic acids or their derivatives (such as orthoesters or aldehydes followed by oxidation) to form the imidazo[4,5-c]pyridine ring system. This reaction, often referred to as the Phillips condensation, typically involves heating the diamine with the appropriate reagent, sometimes in the presence of a dehydrating agent like polyphosphoric acid (PPA). The N-propan-2-yl group in this compound would be incorporated into the final imidazo[4,5-c]pyridine structure at the N-4 position of the resulting heterocycle.

| Reagent | Product |

| Carboxylic Acid (R-COOH) | 2-Substituted-4-(propan-2-yl)-4H-imidazo[4,5-c]pyridine |

| Orthoester (HC(OR)3) | 4-(Propan-2-yl)-4H-imidazo[4,5-c]pyridine |

This table is illustrative and based on general chemical principles, as specific experimental data for the named compound is limited in the searched literature.

The reaction of 3,4-diaminopyridines with 1,3-dicarbonyl compounds or their synthetic equivalents is a key strategy for the construction of pyrido[3,4-d]pyrimidine (B3350098) and pyrido[4,3-d]pyrimidine (B1258125) ring systems. For example, condensation with β-ketoesters can lead to the formation of pyrido[3,4-d]pyrimidinones. The initial step is likely the formation of an enamine with the more nucleophilic primary amine, followed by intramolecular cyclization and dehydration. The specific isomer formed can depend on the reaction conditions and the substitution pattern of the dicarbonyl compound.

| Reagent | Product Type |

| β-Ketoester (R-CO-CH2-COOR') | Pyrido[3,4-d]pyrimidinone |

| Malonic acid derivative | Dihydropyrido[3,4-d]pyrimidine-2,4-dione |

This table is illustrative and based on general chemical principles, as specific experimental data for the named compound is limited in the searched literature.

The synthesis of triazine-annulated pyridines from 3,4-diaminopyridines is less common than the formation of imidazoles or pyrimidines. However, in principle, reaction with reagents containing a N-N-N or related synthon could lead to the formation of pyrido-annulated triazines. For instance, reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) could potentially lead to the formation of a triazole ring fused to the pyridine (B92270), which is a precursor to some triazine systems. More complex multi-step syntheses would likely be required for the direct formation of a triazine ring. There is limited specific information available for the synthesis of triazines directly from this compound.

| Reagent | Potential Product Type |

| Nitrous Acid (HNO2) | Pyrido[3,4-d]triazole |

This table is illustrative and based on general chemical principles, as specific experimental data for the named compound is limited in the searched literature.

Cyclocondensation Reactions to Form Fused Heterocycles

Reactivity of the Pyridine Nitrogen Atom in this compound

The pyridine nitrogen atom in "this compound" is a key center for chemical reactivity. Its lone pair of electrons, not being part of the aromatic sextet, imparts basic and nucleophilic properties to the molecule. The presence of two amino groups at the 3- and 4-positions, particularly the electron-donating N-propan-2-yl group at the 4-position, is expected to significantly enhance the electron density on the pyridine ring and, consequently, the nucleophilicity of the pyridine nitrogen. This increased nucleophilicity makes the pyridine nitrogen susceptible to reactions with electrophiles.

Quaternization is a fundamental reaction of pyridines, involving the alkylation of the pyridine nitrogen to form a pyridinium (B92312) salt. This transformation is typically achieved by treating the pyridine derivative with an alkyl halide. For "this compound," the reaction would proceed via a nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of an alkylating agent.

The general reaction scheme for the quaternization of "this compound" can be depicted as follows:

Table 1: Representative Quaternization Reactions of Analagous 4-Substituted Pyridines

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Pyrrolidino pyridine | Butyl iodide | Acetonitrile | Reflux, 24h | 1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide | Good |

| 4-Pyrrolidino pyridine | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | Acetonitrile | 80 °C, 24h | 1-(2-(3-Nitrophenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | ~70 |

| Poly(4-vinyl pyridine) | Chloro 2-propanone | DMF | Room Temp, 24h | Quaternized poly(4-vinyl pyridine) | Quantitative |

The resulting quaternary ammonium (B1175870) derivatives, or pyridinium salts, of "this compound" would exhibit altered solubility and could serve as precursors for further chemical transformations or as compounds with potential biological activity.

The pyridine nitrogen atom of "this compound" is a prime site for coordination to metal centers, acting as a Lewis base. The electron-donating amino groups enhance the Lewis basicity of the pyridine nitrogen, making it a stronger ligand for metal ions compared to unsubstituted pyridine.

For "this compound," coordination to a metal center (M) would likely occur as follows:

The presence of the two amino groups, particularly the bulky N-propan-2-yl group, could introduce steric hindrance that might affect the coordination geometry and the number of ligands that can bind to a single metal center.

Table 2: Examples of Metal Complexes with Analagous Aminopyridine Ligands

| Ligand | Metal Ion | Complex Formula | Coordination Site |

|---|---|---|---|

| 3-Aminopyridine | Ni(II) | catena-{[Ni(μ2-3-ampy)(H2O)4]SO4·H2O} | Pyridine Nitrogen |

| 3-Aminopyridine | Co(II) | [Co(3-ampy)4(NCS)2] | Pyridine Nitrogen |

| 4-Aminopyridine (B3432731) | Cd(II) | [Cd(4-Am)2(CH3COO)2] | Pyridine Nitrogen |

| 4-Aminopyridine | Zn(II) | [Zn(4-Am)2Cl2] | Pyridine Nitrogen |

Mechanistic Studies of Key Reactions involving this compound

Detailed mechanistic studies specifically for reactions involving "this compound" are not currently available in the scientific literature. However, the mechanisms of related reactions involving substituted pyridines can be extrapolated to predict the behavior of this compound.

For quaternization reactions, the mechanism is generally considered to be a standard SN2 process. The pyridine nitrogen acts as the nucleophile, and the alkyl halide is the electrophile. The reaction proceeds through a transition state where the N-C bond is forming and the C-X (where X is a halogen) bond is breaking. The rate of the reaction would be influenced by the nucleophilicity of the pyridine nitrogen, the nature of the leaving group on the alkyl halide, and the steric hindrance around the reaction centers. The electron-donating effect of the amino groups in "this compound" would increase the nucleophilicity of the pyridine nitrogen, likely leading to a faster reaction rate compared to unsubstituted pyridine.

In coordination chemistry, the formation of metal complexes is typically a rapid process involving the displacement of solvent molecules from the metal's coordination sphere by the pyridine ligand. The mechanism can be associative, dissociative, or interchange, depending on the nature of the metal ion, the ligand, and the solvent.

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reactivity of related compounds like 4-aminopyridine and 3,4-diaminopyridine (B372788). researchgate.net Such studies can provide insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are crucial for understanding and predicting the reactivity of these molecules. For "this compound," a similar theoretical approach would be invaluable for elucidating the mechanistic details of its reactions. For instance, DFT calculations could help to quantify the increase in nucleophilicity of the pyridine nitrogen due to the N-propan-2-yl group and predict the most favorable sites for electrophilic attack or metal coordination.

Advanced Spectroscopic and Structural Elucidation of Pyridine Diamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-N-(Propan-2-yl)pyridine-3,4-diamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals for both the pyridine (B92270) ring and the N-isopropyl substituent.

Proton (¹H) NMR:

The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. Based on data for 3,4-diaminopyridine (B372788), these protons are anticipated to appear at distinct chemical shifts due to the electronic effects of the amino groups. nih.gov The introduction of the N-(propan-2-yl) group at the 4-position will further influence these shifts.

For the N-(propan-2-yl) group, a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃) are expected. The chemical shift of the methine proton will be influenced by the adjacent nitrogen atom. Additionally, signals for the protons of the two amino groups (-NH₂ and -NH) will be present, and their chemical shifts can be sensitive to solvent and concentration. nih.gov

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2 | ~7.6 | d | ~5.0 |

| Pyridine H-5 | ~6.7 | d | ~5.0 |

| Pyridine H-6 | ~7.5 | s | - |

| -NH₂ | Variable | br s | - |

| -NH- | Variable | br s | - |

| -CH (isopropyl) | ~3.5-4.0 | septet | ~6.5 |

| -CH₃ (isopropyl) | ~1.2 | d | ~6.5 |

Carbon (¹³C) NMR:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the amino substituents. nih.gov The carbons of the N-(propan-2-yl) group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~140 |

| Pyridine C-3 | ~131 |

| Pyridine C-4 | ~149 |

| Pyridine C-5 | ~109 |

| Pyridine C-6 | ~142 |

| -CH (isopropyl) | ~45-50 |

| -CH₃ (isopropyl) | ~22-25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is essential. spectrabase.comnist.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled pyridine protons (H-2 and H-5) and between the methine and methyl protons of the isopropyl group. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. For example, the pyridine H-2 signal will show a cross-peak with the C-2 signal. spectrabase.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. This technique is particularly useful for determining the preferred conformation of the N-(propan-2-yl) group relative to the pyridine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds. FT-IR and Raman spectroscopy are complementary techniques that offer detailed information about the functional groups present in a molecule.

Characterization of Functional Group Vibrations

The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the pyridine ring, the primary and secondary amino groups, and the alkyl group. A detailed study on the vibrational spectra of 3,4-diaminopyridine provides a solid foundation for these assignments. nih.gov

Key Vibrational Modes:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H (primary amine) | Stretching | 3400-3200 (asymmetric & symmetric) | FT-IR, Raman |

| N-H (secondary amine) | Stretching | ~3350 | FT-IR, Raman |

| C-H (aromatic) | Stretching | 3100-3000 | FT-IR, Raman |

| C-H (aliphatic) | Stretching | 2980-2850 | FT-IR, Raman |

| C=C, C=N (pyridine ring) | Stretching | 1650-1450 | FT-IR, Raman |

| N-H | Bending | 1650-1580 | FT-IR |

| C-H (aliphatic) | Bending | 1470-1370 | FT-IR |

| C-N | Stretching | 1350-1000 | FT-IR, Raman |

The N-H stretching vibrations of the amino groups will appear as distinct bands in the high-frequency region of the FT-IR spectrum. docbrown.info The pyridine ring vibrations will give rise to a series of characteristic bands in the fingerprint region. researchgate.net The C-H stretching and bending vibrations of the isopropyl group will be observed in their typical regions. docbrown.info

Conformational Analysis via Vibrational Signatures

The rotational freedom around the C4-N bond of the N-(propan-2-yl) group can lead to different conformers. Vibrational spectroscopy, particularly Raman spectroscopy, can be sensitive to these conformational changes. rsc.org By analyzing the spectra, potentially at different temperatures, it may be possible to identify the presence of different conformers and gain insight into the most stable orientation of the isopropyl group relative to the pyridine ring. The low-frequency vibrational modes are often particularly sensitive to conformational isomers.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₁₄N₄), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS). The molecular ion peak [M]⁺ would be observed, and its mass would correspond to the sum of the atomic masses of its constituent atoms.

Fragmentation Pattern:

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic ions. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways are expected to involve:

Loss of a methyl group (-CH₃): A common fragmentation for isopropyl groups, leading to an [M-15]⁺ ion.

Loss of the isopropyl group: Cleavage of the C4-N bond, resulting in a fragment corresponding to the 3,4-diaminopyridine cation.

Cleavage of the pyridine ring: Fragmentation of the aromatic ring system can lead to various smaller charged fragments.

Analysis of the relative abundances of these fragment ions allows for the confirmation of the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the elemental composition of a molecule. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₈H₁₄N₄), HRMS would be employed to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. This technique helps to unequivocally establish the elemental composition, a fundamental piece of data for any new chemical entity.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₅N₄⁺ | 167.1300 |

| [M+Na]⁺ | C₈H₁₄N₄Na⁺ | 189.1120 |

| [M-H]⁻ | C₈H₁₃N₄⁻ | 165.1140 |

Note: This table represents theoretical values. Experimental data for this compound is not available in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying the components of a mixture and for elucidating the structure of volatile and thermally stable compounds. nih.govnih.gov

In the analysis of this compound, GC-MS would serve to assess the purity of a synthesized sample. The gas chromatogram would show a peak corresponding to the compound, and its retention time would be a characteristic property under specific chromatographic conditions. The mass spectrometer would then provide a mass spectrum of the compound, showing its molecular ion peak and a specific fragmentation pattern. This fragmentation pattern, which results from the breakdown of the molecule in the ion source, acts as a "fingerprint" and can be used to confirm the structure of the molecule. For instance, common fragments might include the loss of the propan-2-yl group or parts of the pyridine ring.

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M-CH₃]⁺ |

| 123 | [M-C₃H₇]⁺ |

| 95 | [C₅H₅N₂]⁺ |

Note: This table is hypothetical and illustrates the kind of data obtained from a GC-MS experiment. Specific experimental data for this compound is not available in the searched literature.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction techniques are paramount for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Crystallography for Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound. mdpi.comnih.govtubitak.gov.tr By diffracting X-rays off a single crystal, it is possible to determine the precise coordinates of each atom in the molecule, as well as how the molecules are arranged in the crystal lattice. This analysis would reveal key structural parameters for this compound, such as bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its molecular geometry. Furthermore, it would elucidate the packing of the molecules in the solid state, which is governed by intermolecular forces.

Powder X-ray Diffraction (P-XRD) for Bulk Material Characterization

Powder X-ray Diffraction (P-XRD) is used to analyze the crystalline nature of a bulk sample. researchgate.netresearchgate.netandavancollege.ac.in The technique provides a diffraction pattern that is unique to a specific crystalline solid. For this compound, P-XRD would be used to confirm the phase purity of a synthesized batch, to identify different polymorphic forms if they exist, and to verify that the bulk material corresponds to the structure determined by single-crystal X-ray crystallography. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)

The crystal structure obtained from X-ray diffraction allows for a detailed analysis of the intermolecular interactions that stabilize the crystal lattice. For this compound, the presence of amino groups and the pyridine nitrogen atom suggests that hydrogen bonding would be a dominant intermolecular force. These hydrogen bonds, along with other weaker interactions like van der Waals forces and π-π stacking, dictate the crystal packing.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. ias.ac.innih.govnih.gov It maps the electron distribution of a molecule within the crystal, providing a graphical representation of the regions involved in different types of contacts. For this compound, this analysis would highlight the specific atoms involved in hydrogen bonding and other close contacts, offering a deeper understanding of the supramolecular architecture.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the pyridine ring system. The position and intensity of these bands are influenced by the substituents on the ring, in this case, the two amino groups and the propan-2-ylamino group. The spectrum can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. The solvent used for the analysis can also influence the spectrum, particularly for polar molecules capable of hydrogen bonding.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Pivalamidopyridin-3-yl diisopropylcarbamodithioate |

| 4-Isopropylpyridine |

Exploration of 4 N Propan 2 Yl Pyridine 3,4 Diamine in Advanced Chemical Applications

Role as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in 4-N-(Propan-2-yl)pyridine-3,4-diamine, namely the vicinal amino groups with differing steric and electronic environments and the basic pyridine (B92270) nitrogen, renders it a highly versatile building block for the synthesis of complex organic molecules.

Precursor for Advanced Heterocyclic Scaffolds

The 1,2-diamine functionality on the pyridine ring is a key feature that allows this compound to serve as a precursor for a variety of fused heterocyclic systems. The most prominent among these are the imidazo[4,5-c]pyridines, which are synthesized through the condensation of the diamine with carboxylic acids or their derivatives. This reaction, known as the Phillips cyclization, is a widely used method for constructing the imidazole (B134444) ring fused to a pyridine core. The presence of the N-isopropyl group can influence the regioselectivity of the cyclization and the properties of the resulting imidazopyridine.

Imidazopyridine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. nih.govmdpi.com The synthesis of substituted imidazo[4,5-c]pyridines from pyridine-3,4-diamines is a common strategy. mdpi.com For instance, the reaction of a pyridine-3,4-diamine with a carboxylic acid in a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures is a classical approach to obtaining these fused systems. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Diaminopyridines

| Starting Diamine | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Pyridine-3,4-diamine | Carboxylic Acid | Imidazo[4,5-c]pyridine | mdpi.com |

| Pyridine-2,3-diamine | Aldehyde | Imidazo[4,5-b]pyridine | mdpi.com |

The N-isopropyl group in this compound can be expected to direct the cyclization and potentially modulate the biological activity of the resulting imidazopyridine derivatives.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The structural features of this compound make it a suitable candidate for various MCRs.

One such reaction is the Ugi four-component condensation (U-4CC) , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov While direct examples involving this compound are not prevalent in the literature, its primary amino group could potentially participate as the amine component in an Ugi reaction. The reaction can be utilized for the synthesis of peptidomimetics and other complex molecules with high structural diversity. nih.gov

Another relevant MCR is the Pictet-Spengler reaction , which is a condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. beilstein-journals.orgmdpi.comnih.gov While the classical Pictet-Spengler reaction involves a β-arylethylamine, variations of this reaction exist that could potentially utilize a diaminopyridine derivative. The reactivity of the amino groups and the pyridine ring could lead to the formation of novel polycyclic heterocyclic systems.

The potential for this compound to participate in these and other MCRs highlights its utility in generating libraries of complex molecules for various applications, including drug discovery. nih.gov

Applications in Materials Science

The incorporation of pyridine-containing diamines into polymers and other materials can impart desirable properties such as thermal stability, solubility, and specific electronic characteristics. The N-isopropyl group in this compound can further enhance these properties.

Integration into Polymeric Materials (e.g., Polyimides) for Enhanced Properties

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.gov However, their applications are often limited by poor solubility, which makes them difficult to process. core.ac.uk The introduction of flexible linkages, bulky side groups, or heterocyclic units into the polymer backbone is a common strategy to improve the solubility of polyimides without significantly compromising their thermal properties. nih.govcore.ac.uk

Pyridine-containing diamines are particularly effective in this regard. The rigid and polarizable nature of the pyridine ring contributes to the thermal stability of the resulting polyimides, while the nitrogen atom can enhance solubility through improved dipole-dipole interactions with solvents. core.ac.ukresearchgate.net The incorporation of an N-alkyl group, such as the isopropyl group in this compound, can further disrupt polymer chain packing, leading to enhanced solubility in common organic solvents. nih.gov

Table 2: Properties of Polyimides Derived from Pyridine-Containing Diamines

| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | Various aromatic dianhydrides | 103-145 | 12.9-15.2 | 201-310 | nih.govtandfonline.com |

The use of this compound as a monomer in the synthesis of polyimides could therefore lead to materials with a desirable combination of high thermal stability and good processability, making them suitable for applications in electronics, aerospace, and other advanced technologies. nih.gov

Development as Components in Organic Electronic Devices (e.g., OLEDs, OFETs)

Organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are key components of modern flexible and transparent electronics. The performance of these devices is highly dependent on the properties of the organic semiconductor materials used. Pyridine-containing compounds have shown promise in this area due to their tunable electronic properties. researchgate.netrsc.org

The electron-deficient nature of the pyridine ring makes it a suitable building block for n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits. rsc.orgresearchgate.net The introduction of substituents on the pyridine ring, such as the amino and isopropyl groups in this compound, can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which is crucial for efficient charge injection and transport in electronic devices. nih.gov

While specific studies on this compound in OLEDs and OFETs are limited, the broader class of pyridine-based organic semiconductors has demonstrated significant potential. For example, copolymers based on thiadiazolo[3,4-c]pyridine have been synthesized and shown to exhibit good hole mobility in OFETs. nih.gov Diketopyrrolopyrrole (DPP) derivatives flanked by pyridine units are also being explored for their electron-deficient properties in n-type OFETs. nih.gov The unique electronic and structural characteristics of this compound suggest its potential as a valuable component in the design of new organic electronic materials.

Application as Ligands for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.govnih.gov The ability to tune the structure and functionality of MOFs by varying the metal and organic components has led to their application in gas storage, separation, catalysis, and sensing. nih.govresearchgate.net

Pyridine-containing ligands are widely used in the synthesis of MOFs due to the strong coordination of the pyridine nitrogen atom to metal centers. researchgate.net The presence of additional functional groups, such as the amino groups in this compound, can provide further coordination sites or be used for post-synthetic modification of the MOF, introducing new functionalities. The N-isopropyl group can also influence the packing of the ligands within the framework, potentially leading to the formation of MOFs with unique pore structures and properties.

The synthesis of MOFs using multifunctional pyridine-based ligands has been demonstrated to yield materials with interesting properties. For example, a multidentate ligand containing both imidazole and pyridine groups has been used to construct porous 3D cadmium(II)-MOFs. nih.gov The use of this compound as a ligand could lead to the formation of novel MOFs with tailored properties for specific applications.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine-3,4-diamine |

| Imidazo[4,5-c]pyridine |

| Pyridine-2,3-diamine |

| Imidazo[4,5-b]pyridine |

| 5-Methyl-3,4-diaminopyridine |

| 7-Methyl-3H-imidazo[4,5-c]pyridine |

| Polyphosphoric acid |

| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone |

| 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine |

| Thiadiazolo[3,4-c]pyridine |

| Diketopyrrolopyrrole |

Utilization as Ligands in Coordination Chemistry and Catalysis

The presence of two adjacent amino groups on the pyridine ring, one of which is substituted with an isopropyl group, makes this compound an attractive bidentate ligand for a variety of metal ions. The nitrogen atoms of the pyridine ring and the amino groups can coordinate to a metal center, forming stable chelate rings.

While specific studies on the synthesis of metal complexes with this compound are not extensively documented in publicly available literature, the synthesis of related pyridine diamine complexes provides a clear blueprint for how such complexes could be prepared and characterized. Generally, the synthesis involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

For instance, the synthesis of transition metal complexes with ligands such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which also features a pyridine and an amino group, has been achieved by reacting the ligand with metal salts like copper(II) acetate (B1210297), zinc(II) acetate, and nickel(II) acetate in an ethanolic solution nih.gov. Similarly, Schiff base ligands derived from 2,6-diaminopyridine (B39239) have been used to synthesize binuclear metal complexes by reaction with metal chlorides in ethanol (B145695) scirp.org. It is anticipated that this compound would react in a similar fashion with a range of transition metal precursors, such as chlorides, nitrates, or acetates, to form stable complexes.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques.

Table 1: Anticipated Characterization Data for Metal Complexes of this compound

| Technique | Expected Observations | Information Gained |

| Infrared (IR) Spectroscopy | Shifts in the N-H and C-N stretching frequencies upon coordination to the metal center. | Confirmation of ligand coordination to the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the pyridine and isopropyl protons upon complexation. | Elucidation of the coordination environment in solution. |

| UV-Visible Spectroscopy | d-d transitions for transition metal complexes and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. | Information on the electronic structure and geometry of the complex. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the complex. | Confirmation of the composition of the complex. |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and overall coordination geometry of the complex in the solid state. | Definitive structural elucidation. |

The coordination environment around the metal center in such complexes can vary. For example, related diiminepyridine complexes of copper(II) have been found to adopt square-pyramidal geometries rsc.org. The steric bulk of the isopropyl group in this compound would likely play a significant role in determining the final geometry and nuclearity of the resulting metal complexes.

Metal complexes bearing pyridine-based ligands are well-known for their catalytic activity in a wide range of organic transformations. For example, palladium(II) complexes with functionalized pyridine ligands have been shown to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions ekb.eg. These reactions are pivotal in the formation of carbon-carbon bonds. The electronic properties of the pyridine ligand, influenced by its substituents, can significantly impact the catalytic efficiency ekb.eg.

It is plausible that metal complexes of this compound could exhibit catalytic activity in similar transformations. The electron-donating nature of the amino and isopropyl groups would increase the electron density on the metal center, which could enhance its reactivity in certain catalytic cycles.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Reaction Type | Potential Metal Center | Rationale |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | The ligand can stabilize the active catalytic species and modulate its electronic properties for efficient catalysis. |

| Oxidation Reactions | Copper, Manganese | Pyridine-diamine ligands can support metal centers in various oxidation states, facilitating redox catalysis. |

| Hydrogenation/Transfer Hydrogenation | Ruthenium, Iridium | The ligand framework can create a suitable coordination environment for the activation of hydrogen or hydrogen donors. |

The specific catalytic performance would be dependent on the choice of metal, the reaction conditions, and the substrate scope. The chirality of the isopropyl group, if resolved, could also open up possibilities for asymmetric catalysis.

Investigation as Organic Superbases or Catalysts in Specific Chemical Reactions

The term "superbase" refers to a compound with exceptionally high basicity. The basicity of a pyridine derivative is significantly influenced by the electronic effects of its substituents stackexchange.com. Electron-donating groups, such as alkyl and amino groups, increase the electron density on the pyridine nitrogen, thereby enhancing its basicity stackexchange.comchemistrysteps.com.

As a strong base, it could be utilized as a catalyst in a variety of base-catalyzed reactions, such as:

Acylation reactions: Catalyzing the transfer of acyl groups, for example, in the esterification of sterically hindered alcohols.

Baylis-Hillman reaction: Promoting the reaction between an aldehyde and an activated alkene.

Michael additions: Facilitating the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Future Directions in Chemical Research of Pyridine 3,4 Diamine Derivatives

Development of Novel and Sustainable Synthetic Routes for N-(Propan-2-yl)pyridine-3,4-diamine

The synthesis of N-alkylated pyridine-3,4-diamines often relies on multi-step sequences that may involve harsh conditions or expensive reagents. A primary future objective is the development of more efficient, economical, and environmentally benign synthetic strategies.

Current and Foreseeable Synthetic Approaches:

Classical Routes: A common pathway to pyridine-3,4-diamine involves the reduction of 3-nitro-4-aminopyridine. chemicalbook.com Subsequent selective N-alkylation at the 4-amino position would be required to produce 4-N-(Propan-2-yl)pyridine-3,4-diamine. This selectivity can be challenging due to the presence of two nucleophilic amino groups.

Modern Catalytic Methods: Future research will likely focus on adapting modern catalytic C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, for the direct and regioselective introduction of the isopropylamino group. osi.lv This could involve the use of a suitably protected 4-halopyridine-3-amine derivative.

Green Chemistry Approaches: A significant push will be toward sustainable methods. This includes one-pot syntheses that reduce intermediate isolation steps, the use of greener solvents, and the development of catalytic systems that operate under milder conditions. For instance, reductive amination of a 4-amino-3-nitropyridine (B158700) precursor with acetone (B3395972), followed by nitro group reduction, could offer a more atom-economical route.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Selective N-Alkylation | Utilizes readily available starting materials. | Achieving high regioselectivity at the N4 position. |

| Buchwald-Hartwig Amination | High functional group tolerance and potential for high yields. | Catalyst cost and optimization for the specific substrate. |

| One-Pot Reductive Amination | Improved process efficiency, reduced waste. | Managing competing reactions and purification. |

| Flow Chemistry | Enhanced safety, scalability, and reaction control. | High initial investment in specialized equipment. |

Advanced Mechanistic Studies on its Chemical Transformations

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic applications. The electronic asymmetry introduced by the N-isopropyl group compared to the parent 3,4-diaminopyridine (B372788) provides a compelling subject for mechanistic inquiry.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic Studies: Monitoring reaction rates under various conditions (temperature, concentration, catalyst loading) can help determine reaction orders and activation energies, providing insight into the transition states of key reaction steps.

Isotopic Labeling: Using isotopically labeled reagents (e.g., Deuterium, Carbon-13) can trace the pathways of atoms and fragments through a reaction, confirming or refuting proposed mechanisms.

Computational Modeling: Density Functional Theory (DFT) has become an invaluable tool for studying reaction mechanisms. scirp.orgnih.gov DFT calculations can be used to model reaction pathways, visualize transition state geometries, and calculate energy barriers, thereby predicting the most likely mechanism. worldscientific.comtandfonline.com For this compound, computational studies could predict the regioselectivity of electrophilic substitution or cyclization reactions by analyzing the charge distribution and frontier molecular orbitals of the molecule. nih.gov

Exploration of New Chemical Reactivity and Derivatization Pathways

The presence of two distinct amino groups—a primary aromatic amine at C3 and a secondary alkyl-arylamine at C4—endows this compound with rich and differential reactivity. A major future direction will be to exploit this for the synthesis of novel heterocyclic systems.

Fused Heterocycle Synthesis: 3,4-Diaminopyridine is a well-established building block for creating fused imidazo[4,5-c]pyridines through condensation with aldehydes or orthoesters. researchgate.netnih.govnih.govmdpi.comsigmaaldrich.com The reaction of this compound with various cyclizing agents is expected to yield novel N-substituted imidazopyridines. The steric bulk of the isopropyl group may influence the kinetics and outcome of these cyclization reactions.

Regioselective Functionalization: The differential nucleophilicity of the two amino groups could be exploited for selective functionalization. For example, the more nucleophilic primary amine at the C3 position might react preferentially with certain electrophiles under controlled conditions, allowing for stepwise derivatization.

Metal Complexation: The diamine motif can act as a bidentate ligand for transition metals. Future studies could explore the coordination chemistry of this compound, leading to new organometallic complexes with potential applications in catalysis or materials science.

Computational Design of Pyridine (B92270) Diamine Analogs with Tailored Chemical Properties

Computational chemistry offers a powerful platform for the in silico design of new molecules, accelerating the discovery process by prioritizing synthetic targets with desired properties. This approach is particularly valuable for exploring the vast chemical space accessible from the pyridine-3,4-diamine scaffold.

Property Prediction: Using methods like DFT, researchers can predict key chemical properties of hypothetical analogs of this compound. nih.govresearchgate.net These properties include electronic characteristics (HOMO-LUMO gap, dipole moment), structural parameters (bond lengths, angles), and reactivity indices. scirp.org

Structure-Property Relationships: By systematically modifying the structure in a computational model (e.g., changing the N-alkyl substituent, adding groups to the pyridine ring) and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPR). This knowledge can guide the rational design of new derivatives with tailored features, such as specific light absorption wavelengths or enhanced metal-binding affinities.

Virtual Screening: For applications in medicinal chemistry or materials science, large virtual libraries of pyridine diamine analogs can be computationally screened for properties like binding affinity to a biological target or suitability as an electronic material, allowing experimental efforts to be focused on the most promising candidates.

Integration into Emerging Fields of Chemical Science Beyond Current Applications

While aminopyridines are well-established in medicinal chemistry, their unique electronic and structural features make them attractive candidates for a range of emerging technologies. Future research should aim to integrate derivatives like this compound into these new fields.

Photoactive Materials: Pyridine derivatives have been investigated as additives in electrolytes for dye-sensitized solar cells (DSSCs). researchgate.net The electron-donating amino groups and the pyridine core of this compound suggest it could be a precursor for novel organic dyes or charge-transfer materials. The N-isopropyl group can enhance solubility in organic media, a crucial property for device fabrication.

Sensing Platforms: The ability of the diamine moiety to coordinate with metal ions makes it a promising scaffold for chemical sensors. mdpi.com Future work could involve incorporating this molecule into larger systems designed to detect specific metal ions through colorimetric or fluorescent changes. nih.gov The electronic properties, and thus the sensing response, could be fine-tuned by further modification of the pyridine ring.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino groups and the nitrogen atom of the pyridine ring allow for participation in self-assembly and the formation of complex supramolecular structures. Research in this area could lead to the development of new functional materials, such as organic frameworks or liquid crystals.

Challenges and Opportunities in Scaling Up Academic Synthetic Methodologies

Translating a synthetic route from a small-scale academic laboratory to large-scale industrial production presents a distinct set of challenges and opportunities. For a compound like this compound, anticipating these issues is a key aspect of future research.

Key Challenges:

Cost of Goods: Reagents that are acceptable for lab-scale synthesis (e.g., palladium catalysts, specialized protecting groups) may be prohibitively expensive for bulk production.

Process Safety: Reactions involving hazardous reagents (e.g., fuming nitric acid) or exothermic steps require careful engineering controls to ensure safety on a large scale. google.com

Purification and Waste: Chromatographic purification, common in academic labs, is often impractical at an industrial scale. Developing scalable crystallization or distillation methods is critical. Minimizing solvent use and waste stream generation is also a major consideration. google.com

Opportunities for Innovation:

Process Optimization: There is a significant opportunity to optimize reaction conditions (temperature, pressure, reaction time, catalyst loading) to maximize yield and throughput while minimizing costs and environmental impact.

Continuous Flow Chemistry: Migrating from traditional batch processing to continuous flow manufacturing can offer superior control over reaction parameters, improve safety, and facilitate easier scaling.

Catalyst Recovery and Recycling: For syntheses involving expensive catalysts, developing efficient methods for catalyst recovery and reuse is essential for economic viability.

Q & A

Q. What are the optimal synthetic routes for 4-N-(Propan-2-yl)pyridine-3,4-diamine, and how can reaction yields be improved using statistical experimental design?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of pyridine derivatives. To optimize yield, employ a Design of Experiments (DOE) approach, such as factorial design, to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. For example, a 2^3 factorial design can identify interactions between variables and determine optimal conditions . Reaction monitoring via HPLC or FTIR ensures intermediate purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve bond lengths and angles, complemented by DFT calculations to model electronic distributions. Spectroscopic techniques like NMR (¹H/¹³C) and IR validate functional groups, while mass spectrometry confirms molecular weight. For electronic properties, cyclic voltammetry or UV-Vis spectroscopy can assess redox behavior and conjugation effects .

Q. What are the critical purity criteria for this compound in pharmacological studies?

- Methodological Answer : Purity ≥95% is essential for biological assays. Validate via HPLC (C18 column, gradient elution with acetonitrile/water) and KF titration for moisture content. Residual solvents (e.g., DMF, THF) should comply with ICH guidelines, quantified via GC-MS. Impurity profiling requires LC-MS/MS to detect byproducts from incomplete amine substitution .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian, ORCA) to map potential energy surfaces and transition states. Use machine learning (e.g., ICReDD’s reaction path search) to predict regioselectivity in cross-coupling or cyclization reactions. Validate predictions with microreactor experiments under controlled flow conditions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct meta-analysis of published data, standardizing variables like IC₅₀ calculation methods. Reproduce assays in parallel using isogenic cell lines and orthogonal techniques (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How can heterogeneous catalysis enhance the scalability of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Immobilize transition-metal catalysts (e.g., Pd/C, Ru/Al₂O₃) on solid supports to enable continuous flow synthesis. Optimize using Taguchi methods to balance catalyst loading, flow rate, and temperature. Monitor reaction efficiency via inline FTIR and compare turnover numbers (TON) across batches .

Q. What advanced separation techniques are suitable for isolating stereoisomers of functionalized derivatives?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA/IB columns) with supercritical CO₂ as a mobile phase modifier for high-resolution separation. Alternatively, membrane-based enantioselective separation (e.g., cyclodextrin-functionalized membranes) can achieve scalable resolution. Confirm enantiomeric excess via polarimetry or chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.